3,4-Di-O-acetyl-6-deoxy-L-glucal is a chemical compound with the CAS number 34819-86-8. It belongs to the category of glucal derivatives, characterized by the presence of acetyl groups at the 3 and 4 positions and a deoxy group at the 6 position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
This compound can be sourced from various chemical suppliers, including TCI America, Sigma-Aldrich, and Thermo Fisher Scientific. It is typically available in high purity forms, often exceeding 95% or 98%, depending on the supplier.
3,4-Di-O-acetyl-6-deoxy-L-glucal is classified under organic compounds, specifically as a carbohydrate derivative. It is a member of the glucal family, which are unsaturated sugar derivatives.
The synthesis of 3,4-Di-O-acetyl-6-deoxy-L-glucal can be achieved through several methods, primarily involving the selective acetylation of L-glucal or related sugars. The general approach involves:
The reaction conditions typically require careful control of temperature and reaction time to prevent over-acetylation or degradation of the sugar backbone. The yield and purity of the final product can be analyzed using techniques such as gas chromatography or high-performance liquid chromatography.
The molecular formula for 3,4-Di-O-acetyl-6-deoxy-L-glucal is C10H14O5, with a molecular weight of approximately 214.22 g/mol. The structural representation includes two acetyl groups attached to the glucal structure at positions 3 and 4, while the hydroxyl group at position 6 is replaced with a hydrogen atom (deoxy).
3,4-Di-O-acetyl-6-deoxy-L-glucal can participate in various chemical reactions typical for carbohydrate derivatives:
The reactivity of this compound is influenced by the presence of acetyl groups, which can stabilize certain intermediates during reactions while also making it susceptible to nucleophilic attack.
The mechanism of action for reactions involving 3,4-Di-O-acetyl-6-deoxy-L-glucal typically involves nucleophilic attack on electrophilic centers within the molecule:
The kinetics and thermodynamics of these reactions can be studied using spectroscopic methods to monitor changes in concentration over time.
3,4-Di-O-acetyl-6-deoxy-L-glucal has several scientific uses:
Electrochemical bromochlorination of peracetylated glycals, including 3,4-di-O-acetyl-6-deoxy-L-glucal, employs anodic oxidation of bromide salts in dimethyl sulfoxide (DMSO) to generate reactive halogenating species in situ. This method avoids hazardous molecular bromine by electrolytically converting bromide (Br⁻) to bromonium (Br⁺) equivalents. The process occurs under constant current in a simple electrochemical cell with platinum electrodes, using lithium perchlorate as the supporting electrolyte. For 3,4-di-O-acetyl-6-deoxy-L-glucal, bromochlorination yields 2-bromo-2-deoxyglycosyl chlorides—valuable precursors to 2-deoxy sugars through reductive dehalogenation. A critical advantage is chemoselectivity: traditional bromination in dichloromethane/acetonitrile produces dibrominated byproducts, whereas DMSO enables monohalogenation by intercepting oxocarbenium intermediates [6].
The stereochemical outcome of glycal halogenation is governed by electrophilic bromine-DMSO complexes formed during electrolysis. These species facilitate anti-addition across the glycal’s C1=C2 double bond, generating α-halo ketones with trans-diaxial stereochemistry. DMSO’s nucleophilicity prevents overbromination by trapping the bromonium intermediate, directing exclusive formation of β-anomers in glycosyl halides. This stereocontrol is pivotal for synthesizing chiral building blocks like L-ristosamine derivatives. Cyclic voltammetry confirms that bromide oxidation potentials shift positively (+0.85 V vs. SCE) in glycals’ presence, indicating direct participation of the double bond in the electrochemical mechanism [6].
Table 1: Electrochemical Bromochlorination Outcomes for Glycals
Glycal Substrate | Solvent | Product | Yield (%) | Stereoselectivity (α:β) |
---|---|---|---|---|
Peracetylated D-glucal | DCM | Dibromide | 72 | N/A |
3,4-Di-O-acetyl-L-glucal | DMSO | 2-Bromo-2-deoxyglycosyl chloride | 89 | 0:100 |
3,4-Di-O-acetyl-6-deoxy-L-glucal serves as a substrate for zirconium-catalyzed Ferrier rearrangement, enabling stereoselective synthesis of 2,3-unsaturated C-glycosides. Electrochemically generated zirconium species (from sacrificial anodes) activate the glycal’s anomeric position, allowing nucleophilic addition by carbon-based reagents like allylsilanes. The reaction proceeds via an oxocarbenium intermediate, stabilized by zirconium coordination, yielding α-C-glycosides with >90% selectivity. This method overcomes limitations of classical Lewis acids (e.g., BF₃·Et₂O), which often cause side reactions or poor stereocontrol. Applications include synthesizing L-rhamnose mimetics for natural products like (−)-lomaiviticin A [6] [9].
Hemoselectivity—preferential reaction at C1 vs. C2—is critical in glycal functionalization. For 3,4-di-O-acetyl-6-deoxy-L-glucal, electrochemical bromination in DMSO achieves >95% C1 selectivity due to steric hindrance from the C3/C4 acetyl groups. This contrasts with unsubstituted glycals, where C2 attack dominates. The C1-halogenated products undergo in situ acetylation to form 1-O-acetyl derivatives, versatile donors for glycosylation. NMR studies confirm regiospecificity: H1 resonances disappear post-bromination, indicating C1 functionalization [6].
This compound enables access to C-aryl glycosides via Koenigs-Knorr-type reactions with aryl nucleophiles. For example, coupling with phenol derivatives yields diaryl C-glycosides that act as sodium-glucose cotransporter-2 (SGLT2) inhibitors. The acetyl groups enhance leaving-group ability at C1, while the glycal’s L-configuration confers metabolic stability. Bioactive examples include C-linked analogs of dapagliflozin, showing IC₅₀ values <10 nM against SGLT2. This methodology underpins antidiabetic drug discovery, with several candidates advancing to preclinical studies [9].
Table 2: Bioactive C-Glycosides Derived from 3,4-Di-O-acetyl-6-deoxy-L-glucal
C-Glycoside Product | Biological Target | Application |
---|---|---|
C-(p-Tolyl)-β-L-rhamnoside | SGLT2 | Type 2 diabetes therapy |
C-(Indol-3-yl)-α-L-rhamnoside | DNA polymerase | Antiviral lead compound |
Electrochemically generated bromine radicals (Br•) add to 3,4-di-O-acetyl-6-deoxy-L-glucal, forming C2-centered radical intermediates. These species undergo anti-elimination or reduction, yielding 2-deoxy sugars or glycals. In bromochlorination, bromine radicals arise from anodic oxidation, initiating a chain reaction with chloride ions. ESR spectroscopy detects carbon-centered radicals during bulk electrolysis, supporting a mechanism involving radical-polar crossover. Such pathways enable metal-free synthesis of 2,6-dideoxy sugars like L-ristosamine—key components of anthracycline antibiotics [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7